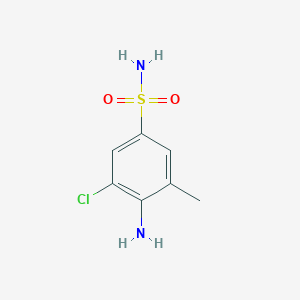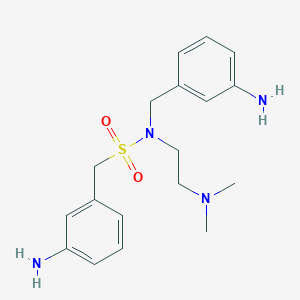![molecular formula C13H9BrN2 B13674730 2-Bromo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13674730.png)
2-Bromo-3-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a bromine atom at the 2-position and a phenyl group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . Another method involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled settings .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free conditions and mild reaction environments, such as those involving TBHP and iodine (I2), are preferred for large-scale synthesis due to their cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Cyclization Reactions: TBHP and ethyl acetate are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 2-Bromo-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological properties. Compared to 2-phenylimidazo[1,2-a]pyridine, the bromine atom enhances its potential for further functionalization. Similarly, the phenyl group distinguishes it from 3-bromoimidazo[1,2-a]pyridine, providing additional sites for chemical modification .
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
InChI Key |
SXJWCCOGYOYRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


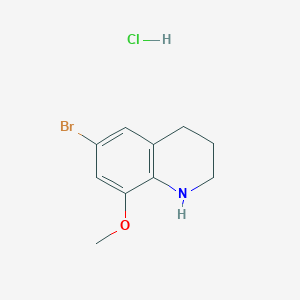
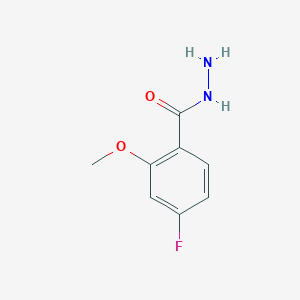
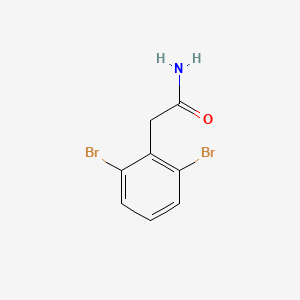
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)


![5-Chloroisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B13674693.png)

![3-Methoxy-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13674709.png)

